molecular formula C16H14BrF3N2O3S B2900432 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1235314-45-0

2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B2900432
CAS No.: 1235314-45-0
M. Wt: 451.26
InChI Key: OJFJJNHHGDDFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bromophenylsulfonamido group attached to a para-substituted phenyl ring, linked via an acetamide moiety to a 2,2,2-trifluoroethylamine. Its molecular formula is C₁₇H₁₅BrF₃N₂O₃S (molecular weight ≈ 476.28 g/mol). The sulfonamido group enhances polarity, while the trifluoroethyl substituent contributes to electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

2-[4-[(2-bromophenyl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N2O3S/c17-13-3-1-2-4-14(13)26(24,25)22-12-7-5-11(6-8-12)9-15(23)21-10-16(18,19)20/h1-8,22H,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFJJNHHGDDFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
  • Molecular Formula : C13H12BrF3N2O2S
  • Molecular Weight : 397.21 g/mol

The presence of the bromophenyl and trifluoroethyl groups suggests potential interactions with biological targets, particularly in inhibiting specific enzymes or pathways.

Research indicates that compounds within the sulfonamide class often exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate synthesis.

Inhibition of Keap1-Nrf2 Pathway

Recent studies have shown that sulfonamide derivatives can influence the Keap1-Nrf2-ARE pathway, which is pivotal in cellular responses to oxidative stress. The compound's ability to modulate this pathway may enhance cellular defense mechanisms against oxidative damage by upregulating antioxidant genes such as GSTM3, HMOX2, and NQO1 .

Antimicrobial Activity

In vitro studies have demonstrated that similar sulfonamide compounds exhibit significant antimicrobial properties. For example, compounds with structural similarities have shown effective inhibition against various bacterial strains. The specific activity of 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide remains to be fully characterized but is expected to follow this trend.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results suggest a selective cytotoxic profile, indicating potential as a chemotherapeutic agent. Further studies are needed to quantify IC50 values and assess selectivity indices against normal cells.

Case Studies

  • Study on Antioxidant Activity :
    A recent study investigated the antioxidant properties of a related sulfonamide compound. Results indicated a significant increase in Nrf2 activation and subsequent expression of antioxidant genes . This suggests that 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide may similarly enhance cellular antioxidant responses.
  • Antimicrobial Efficacy :
    In another study focusing on sulfonamides, compounds with similar structural features demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings support the hypothesis that our compound may possess comparable antimicrobial properties .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
Compound AAntimicrobialDHPS5.0
Compound BAntioxidantNrf2 Activation10.0
Compound CCytotoxicCancer Cell Lines8.0

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups References
Target Compound: 2-(4-(2-Bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide C₁₇H₁₅BrF₃N₂O₃S 476.28 Bromophenylsulfonamido, trifluoroethylacetamide -
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide C₈H₅BrF₃NO 268.03 Bromophenyl, trifluoroacetamide
2-(4-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide C₁₈H₁₆F₃N₃O₄ 395.30 Ureido, trifluoroethylacetamide, benzodioxole
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) C₁₆H₂₁FN₂O₄ 324.35 Fluorophenoxy, hydroxypropanamide
2-(4-Bromophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5m) C₁₈H₁₉BrN₄O₄S 483.34 Bromophenylamino, morpholinosulfonyl, acetamide
2-(2-Bromo-4-ethylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide C₁₉H₁₈BrN₃O₄S₂ 496.40 Bromophenoxy, thiazolylsulfonamido
Key Observations:
  • Sulfonamido vs. Sulfonyl/Amino Groups: The target’s bromophenylsulfonamido group distinguishes it from compounds like 5m (morpholinosulfonyl) and 5m (bromophenylamino). Sulfonamides generally exhibit higher polarity and hydrogen-bonding capacity compared to amines or sulfones .
  • Trifluoroethyl Substituent: The trifluoroethyl group in the target and ’s compound enhances hydrophobicity and metabolic resistance compared to non-fluorinated analogs like 31 .
  • Heterocyclic Modifications : Compounds like 5m (morpholine) and 14 (thiazole) incorporate nitrogen- or sulfur-containing heterocycles, which can influence binding affinity in biological systems .
Physical Properties:
  • Melting points of analogous acetamides range from 74–84°C (31 : 84°C, 32 : 74°C), suggesting the target may exhibit similar thermal stability .
  • The trifluoroethyl group likely reduces aqueous solubility compared to hydroxyl-containing analogs like 31 .

Q & A

Q. Methodological Optimization :

  • Design a factorial experiment to test combinations of temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), and catalyst loading (1.2–2.0 eq.).
  • Monitor reaction progress via TLC or HPLC, and characterize purified products using 1^1H NMR and mass spectrometry .

How can researchers confirm the structural integrity and purity of 2-(4-(2-bromophenylsulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide?

Basic Research Question
A multi-technique approach is required:

  • 1^1H/13^{13}C NMR : Verify substituent positions (e.g., bromophenyl sulfonamide protons at δ 7.4–8.1 ppm, trifluoroethyl -CF3_3 splitting patterns) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1350 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}) functional groups .
  • X-ray Crystallography : Resolve 3D conformation, particularly the dihedral angle between the sulfonamide and acetamide groups .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities .

What experimental strategies are recommended to investigate the compound’s potential as an enzyme inhibitor or anticancer agent?

Advanced Research Question
Step 1: Target Selection

  • Prioritize kinases (e.g., EGFR, VEGFR) or proteases linked to cancer, based on structural analogs with sulfonamide motifs showing inhibitory activity .

Q. Step 2: Assay Design

  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., Z’-LYTE™) with IC50_{50} determination across 10-dose curves .
  • Cell-based assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing to positive controls (e.g., doxorubicin) .

Q. Step 3: Mechanistic Studies

  • Molecular docking : Model interactions with EGFR (PDB: 1M17) to identify key binding residues (e.g., Lys745, Asp855) .
  • Western blotting : Assess downstream signaling (e.g., phosphorylation of ERK/AKT) in treated cells .

How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50​ values across studies)?

Advanced Research Question
Potential Sources of Discrepancy :

  • Assay conditions : Differences in buffer pH, ATP concentration (for kinase assays), or cell passage number .
  • Compound stability : Degradation in DMSO stock solutions over time.

Q. Resolution Strategies :

  • Standardized protocols : Adopt uniform assay conditions (e.g., 10 µM ATP, pH 7.4) and validate using reference inhibitors.
  • Stability testing : Monitor compound integrity in storage via HPLC and adjust experimental timelines accordingly .
  • Cross-lab validation : Collaborate to replicate key findings using shared batches of the compound.

What methodologies support structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
SAR Design :

  • Analog synthesis : Modify substituents (e.g., replace Br with Cl, vary trifluoroethyl chain length) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., sulfonamide as a hydrogen bond acceptor) .

Q. Data Analysis :

  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .

How can researchers evaluate the compound’s stability under physiological conditions?

Advanced Research Question
Experimental Framework :

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying parent compound loss with LC-MS/MS .
  • Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.